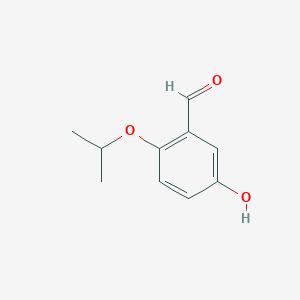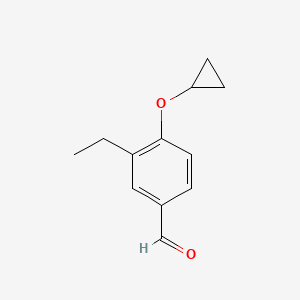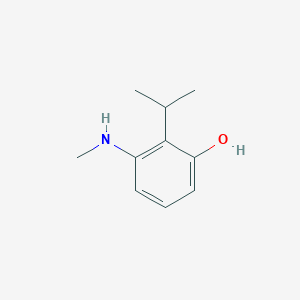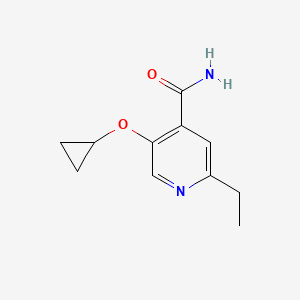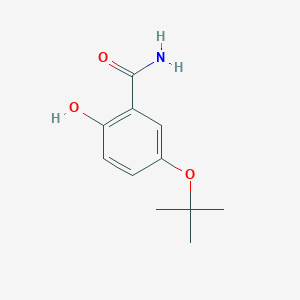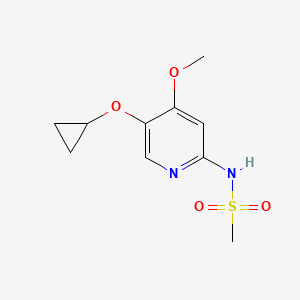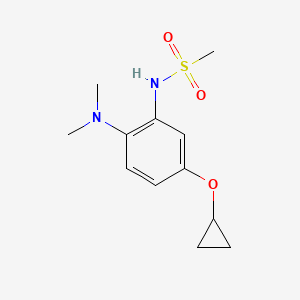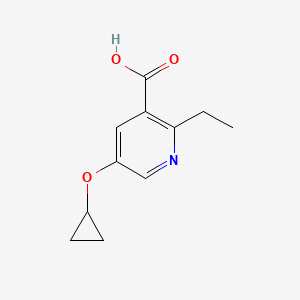![molecular formula C5H7F3N4 B14834518 [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine](/img/structure/B14834518.png)
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the trifluoroethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine typically involves the reaction of 2,2,2-trifluoroethylamine with propargyl azide under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. This reaction is commonly known as the “click” reaction due to its high efficiency and selectivity. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA), in a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antifungal and antibacterial agent due to its ability to inhibit specific enzymes in pathogenic organisms.
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its trifluoroethyl group imparts desirable properties like hydrophobicity and chemical resistance.
Wirkmechanismus
The mechanism of action of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, leading to the inhibition of enzyme activity. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards its targets. This compound can modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group, used as a solvent and reagent in organic synthesis.
3-Trifluoromethyl-1,2,4-triazole: Another triazole derivative with a trifluoromethyl group, known for its pharmaceutical applications.
α-Trifluoromethylstyrene: A compound with a trifluoromethyl group, used as an intermediate in the synthesis of fluorinated compounds.
Uniqueness: The uniqueness of [1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-5-YL]methylamine lies in its combination of the trifluoroethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C5H7F3N4 |
|---|---|
Molekulargewicht |
180.13 g/mol |
IUPAC-Name |
[3-(2,2,2-trifluoroethyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C5H7F3N4/c6-5(7,8)3-12-4(1-9)2-10-11-12/h2H,1,3,9H2 |
InChI-Schlüssel |
SMCXMTOPCRKMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N(N=N1)CC(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
